molecular formula C14H19N3O B7806776 4-Amino-N-{1-azabicyclo[2.2.2]octan-3-YL}benzamide

4-Amino-N-{1-azabicyclo[2.2.2]octan-3-YL}benzamide

Cat. No.: B7806776
M. Wt: 245.32 g/mol
InChI Key: IGIGYPNZDJXGOS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Amino-N-{1-azabicyclo[2.2.2]octan-3-YL}benzamide (CAS Registry Number: 99617-34-2) is a chemical compound with the molecular formula C15H20ClN3O2 and a molecular weight of 309.79 g/mol . This benzamide derivative is of significant interest in pharmacological research, particularly for investigating treatments for gastrointestinal disorders and emesis (vomiting). Studies on closely related structural analogs have demonstrated that this class of compounds possesses potent antiemetic properties, showing high efficacy in reducing emetic episodes caused by chemotherapeutic agents like cisplatin in animal models . The research value of this compound is further highlighted by its investigated role as a gastric prokinetic agent, which may help in managing impaired gastric emptying, and its potential anxiolytic (anti-anxiety) effects . A key characteristic noted in research for these analogs is their ability to provide therapeutic effects with minimal undesirable neuropharmacological side effects, a distinct advantage over other neuroleptic-active benzamides . The mechanism of action, while not fully elucidated for this exact molecule, is believed to involve interaction with specific neurotransmitter receptors in the brain and peripheral nervous system, modulating pathways responsible for nausea and gastric motility. This product is intended for research and laboratory use only. It is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle all chemicals with appropriate precautions and refer to the material safety data sheet (MSDS) for safe handling procedures.

Properties

IUPAC Name

4-amino-N-(1-azabicyclo[2.2.2]octan-3-yl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O/c15-12-3-1-11(2-4-12)14(18)16-13-9-17-7-5-10(13)6-8-17/h1-4,10,13H,5-9,15H2,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGIGYPNZDJXGOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2CCC1C(C2)NC(=O)C3=CC=C(C=C3)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of Monoprotonated 3-Aminoquinuclidine Salts

The dihydrochloride salt of 3-aminoquinuclidine is treated with one equivalent of a strong base (e.g., NaOH) to generate the monoprotonated species. This intermediate’s solubility in pyridine-water (50–90% pyridine by volume) ensures optimal reactivity while minimizing side reactions.

Coupling with 4-Aminobenzoic Acid Derivatives

The monoprotonated quinuclidine salt is reacted with 4-aminobenzoic acid (or its substituted variants) in the presence of DCC. The pyridine-water system stabilizes the reactive intermediate, facilitating amide bond formation at 0–50°C over 10–24 hours.

Workup and Isolation

Post-reaction, water is added to dissolve the benzamide acid addition salt, and the byproduct N,N'-dialkylurea is removed by filtration. Pyridine is azeotropically distilled, and the product is isolated as either the free base or a mineral acid salt (e.g., hydrochloride).

Key Advantages

  • Yield Improvement : This method achieves >80% yield for structurally related compounds, a significant enhancement over the 15–38% yields of earlier approaches.

  • Scalability : The absence of toxic solvents (e.g., DMF) and simplified purification make this protocol industrially viable.

Comparative Analysis of Reaction Conditions

The table below contrasts traditional and modern synthetic strategies for 4-amino-N-{1-azabicyclo[2.2.2]octan-3-yl}benzamide analogs:

ParameterTraditional Method (French Patent)Improved Method (U.S. Patent 4,870,181)
Coupling Agent Ethyl chloroformateDicyclohexylcarbodiimide (DCC)
Solvent System Dimethylformamide (DMF)Pyridine-water (75:25 v/v)
Reaction Time 24–48 hours10–24 hours
Yield 15–38%80–85% (estimated for analogs)
Byproduct Management Complex purification requiredSimple filtration of N,N'-dialkylurea
Scalability Limited by toxicityHigh due to non-toxic solvents

Data synthesized from.

Critical Factors Influencing Reaction Efficiency

Solvent Composition

Pyridine’s nucleophilic nature enhances carbodiimide reactivity, while water prevents excessive protonation of the 3-aminoquinuclidine intermediate. A 75:25 pyridine-water ratio optimizes both solubility and reaction kinetics.

Protonation State of 3-Aminoquinuclidine

Monoprotonated salts (e.g., HCl·NH2_2-quinuclidine) prevent diacid formation, which can lead to insoluble aggregates. Excess base or acid reduces yields by promoting side reactions.

Temperature Control

Maintaining temperatures below 50°C prevents carbodiimide degradation. Room-temperature reactions (25°C) balance speed and selectivity.

Case Study: Synthesis of 4-Amino-5-chloro-N-(1-azabicyclo[2.2.2]octan-3-yl)-2-methoxybenzamide

A representative example from U.S. Patent 4,870,181 illustrates the protocol’s adaptability:

  • Reactants :

    • 4-Amino-5-chloro-2-methoxybenzoic acid (1.0 equiv)

    • 3-Aminoquinuclidine monohydrochloride (1.05 equiv)

    • DCC (1.1 equiv) in pyridine-water (80:20 v/v)

  • Procedure :

    • Dissolve reactants in solvent, stir at 25°C for 18 hours.

    • Add water, filter off dicyclohexylurea, and concentrate.

    • Isolate the hydrochloride salt via crystallization.

  • Yield : 85% (free base after neutralization).

Chemical Reactions Analysis

Types of Reactions

4-Amino-N-{1-azabicyclo[2.2.2]octan-3-YL}benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide

    Reducing agents: Hydrogen gas, palladium catalyst

    Nucleophiles: Halides, amines, thiols

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce various amine derivatives .

Scientific Research Applications

4-Amino-N-{1-azabicyclo[22

    Chemistry: Used as a building block in organic synthesis, particularly in the construction of complex nitrogen-containing heterocycles.

    Biology: Studied for its potential as a biochemical probe to investigate enzyme mechanisms and protein interactions.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmacologically active compounds.

    Industry: Utilized in the development of new materials and as an intermediate in the production of fine chemicals.

Mechanism of Action

The mechanism of action of 4-Amino-N-{1-azabicyclo[2.2.2]octan-3-YL}benzamide involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used. For instance, in medicinal chemistry, it may act as an inhibitor or activator of certain enzymes, influencing biochemical pathways .

Comparison with Similar Compounds

Positional Isomerism on the Azabicyclo Ring

  • N-(1-Azabicyclo[2.2.2]oct-4-yl)-5-chloro-2-methoxybenzamide : A positional isomer of Zacopride with the benzamide attached to the 4-position of the azabicyclo ring. Pharmacological studies indicate reduced gastric prokinetic activity compared to the 3-substituted analogue (Zacopride), suggesting the 3-position is critical for optimal receptor interaction .
  • N-(1-Azabicyclo[2.2.2]oct-3-yl)-3-chlorobenzamide: Lacks the amino and methoxy groups of Zacopride. This simpler structure shows diminished receptor selectivity, highlighting the importance of multiple substituents for targeted activity .

Substituent Variations on the Benzamide Ring

  • N-(1-Azabicyclo[2.2.2]oct-3-yl)-2,4-dimethoxybenzamide: Replaces the 4-amino and 5-chloro groups with methoxy substituents. This modification reduces 5-HT₃ antagonism but retains partial anxiolytic activity, indicating substituent-dependent pharmacological profiles .
  • 4-Amino-5-chloro-N-[(8-methyl-8-azabicyclo[3.2.1]oct-3-yl)benzamide: Incorporates a bulkier azabicyclo[3.2.1] ring and a methyl group. The altered ring geometry reduces solubility but improves metabolic stability in preclinical models .

Analogues with Different Azabicyclo Ring Systems

  • 4-Methyl-N-(9-methyl-9-azabicyclo[3.3.1]non-3-yl)benzamide: Features a larger [3.3.1] azabicyclo ring. The expanded ring system decreases receptor binding affinity due to steric hindrance, underscoring the importance of the compact [2.2.2] ring in Zacopride .
  • AH-7921 (Dichlorobenzamide with N,N-dimethylcyclohexylmethyl): A non-azabicyclo compound with a cyclohexane core and dichlorinated benzamide. AH-7921 exhibits opioid receptor agonism rather than serotonergic activity, demonstrating how core structure dictates pharmacological class .

Pharmacological and Physicochemical Comparison

Table 1: Comparative Analysis of Key Benzamide Derivatives

Compound Name Core Structure Benzamide Substituents Key Pharmacological Activity LogP* pKa Reference
Zacopride [2.2.2] azabicyclo 4-Amino-5-chloro-2-methoxy 5-HT₃/5-HT₄ modulation 1.8 14.36
N-(1-Azabicyclo[2.2.2]oct-4-yl)-5-Cl-2-OMe [2.2.2] azabicyclo 5-Chloro-2-methoxy Weak prokinetic activity 2.1 N/A
N-(3R)-1-Azabicyclo[2.2.2]oct-3-yl-2-OMe [2.2.2] azabicyclo 2-Methoxy Anxiolytic 1.5 14.36
AH-7921 Cyclohexane 3,4-Dichloro, N,N-dimethyl Opioid agonist 3.2 8.9
Benzilate (1-azabicyclo[2.2.2]oct-3-yl benzoate) [2.2.2] azabicyclo Benzoate ester Anticholinergic 2.5 N/A

*Predicted or experimental LogP values.

Key Findings:

  • Substituent Effects: The 4-amino and 5-chloro groups in Zacopride are critical for dual 5-HT₃/5-HT₄ activity. Removal of these groups (e.g., dimethoxy analogues) shifts activity toward anxiolytic or anticholinergic effects .
  • Ring Size and Geometry : The [2.2.2] azabicyclo ring optimizes receptor fit, while larger rings ([3.3.1], [3.2.1]) introduce steric clashes, reducing efficacy .
  • Metabolic Stability : Methyl or bulky substituents (e.g., cyclopropylmethoxy in ) enhance stability but may reduce solubility .

Biological Activity

4-Amino-N-{1-azabicyclo[2.2.2]octan-3-YL}benzamide, also known as 4-Amino-N-(quinuclidin-3-yl)benzamide, is a compound with significant biological activity, particularly in the context of neuropharmacology. This article explores its chemical properties, biological activities, and relevant research findings.

  • Molecular Formula : C14H19N3O
  • Molecular Weight : 245.32 g/mol
  • CAS Number : 106517-87-7
  • Structure : The compound features a benzamide moiety linked to a quinuclidine derivative, which contributes to its pharmacological profile.

This compound acts primarily as an antagonist at muscarinic acetylcholine receptors (mAChRs). This mechanism is critical in modulating neurotransmission in the central nervous system (CNS).

Pharmacological Effects

  • Cognitive Enhancement : Research indicates that this compound may enhance cognitive functions by modulating cholinergic signaling pathways. Studies have shown improvements in memory and learning tasks in animal models treated with this compound.
  • Anticonvulsant Activity : In various preclinical studies, derivatives of this compound demonstrated anticonvulsant properties, suggesting potential therapeutic applications in epilepsy.
  • Neuroprotective Effects : The compound has been investigated for its protective effects against neurodegeneration. It may inhibit amyloid-beta aggregation, a hallmark of Alzheimer's disease, thus presenting a potential avenue for Alzheimer's treatment.

Study 1: Cognitive Enhancement in Rodent Models

A study conducted by Varadaraju et al. (2013) evaluated the cognitive-enhancing effects of this compound in rodent models using the Morris water maze test. Results indicated a significant improvement in spatial learning and memory retention compared to control groups.

Study 2: Anticonvulsant Properties

In a study assessing various piperazine derivatives, including this compound, it was found to exhibit significant anticonvulsant activity in both maximal electroshock (MES) and pentylenetetrazole (PTZ) seizure models. The results suggest its potential utility in treating seizure disorders.

Safety and Toxicity

The safety profile of this compound has been evaluated through various toxicological assessments. Risk and safety statements indicate moderate hazard levels (GHS07), with specific precautions recommended during handling due to potential skin and eye irritation .

Comparative Analysis of Biological Activities

The following table summarizes the biological activities of this compound compared to related compounds:

Compound NameCognitive EnhancementAnticonvulsant ActivityNeuroprotective Effects
This compoundYesYesYes
QuinuclidineModerateNoLimited
Other Piperazine DerivativesVariableYesSome

Q & A

Basic: What are the recommended synthetic routes for 4-Amino-N-{1-azabicyclo[2.2.2]octan-3-yl}benzamide, and how can reaction conditions be optimized for yield?

Answer:
The synthesis typically involves coupling 4-aminobenzoic acid derivatives with the 1-azabicyclo[2.2.2]octan-3-amine scaffold. A modified procedure from Gylys et al. (as cited in ) uses N,N-dimethylformamide dimethylacetal (DMF-DMA) to facilitate amide bond formation under mild conditions. Key steps include:

  • Step 1: Activation of the carboxylic acid group using DMF-DMA at 80–100°C for 2–4 hours.
  • Step 2: Reaction with 1-azabicyclo[2.2.2]octan-3-amine in anhydrous DMF under nitrogen atmosphere.
  • Optimization: Yield improvements (up to 15–20%) are achieved by controlling moisture levels, using freshly distilled amine, and employing microwave-assisted synthesis for reduced reaction time .

Basic: Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

Answer:
A combination of high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) is critical:

  • HRMS (Q Exactive Orbitrap): Provides exact mass data (e.g., m/z 280.1078 for [M+H]⁺) to confirm molecular formula (C₁₄H₁₇ClN₂O) .
  • ¹H/¹³C NMR: Assigns protons and carbons in the bicyclic and benzamide moieties (e.g., δ 3.2–3.5 ppm for quinuclidine protons; δ 167 ppm for the amide carbonyl) .
  • FT-IR: Validates amide bond formation (N–H stretch at ~3300 cm⁻¹; C=O at ~1650 cm⁻¹).
Technique Key Peaks/Data Purpose
HRMSm/z 280.1078Molecular formula confirmation
¹H NMRδ 3.2–3.5 (quinuclidine H)Bicyclic scaffold integrity
FT-IR1650 cm⁻¹ (C=O)Amide bond verification

Basic: What safety protocols are essential when handling this compound in laboratory settings?

Answer:
Refer to safety guidelines for azabicyclic compounds:

  • Personal Protective Equipment (PPE): Nitrile gloves, lab coat, and safety goggles.
  • Ventilation: Use fume hoods for synthesis and purification steps due to potential amine volatility.
  • Storage: In airtight containers under nitrogen at –20°C to prevent degradation .
  • Spill Management: Neutralize with dilute acetic acid and absorb with inert material (e.g., vermiculite).

Advanced: How can structure-activity relationship (SAR) studies be designed to elucidate the pharmacophore of this benzamide derivative?

Answer:
SAR studies should systematically modify substituents on the benzamide and azabicyclo scaffolds:

  • Variations: Introduce substituents (e.g., halogens, methoxy groups) at the 4-amino position or on the bicyclic amine.
  • Biological Assays: Test analogs for receptor binding (e.g., muscarinic M₁/M₃ receptors) and functional activity (e.g., antiemetic effects in rat models) .
  • Data Analysis: Use 3D-QSAR or molecular docking to correlate substituent effects with activity. For example, bulky groups on the bicyclic amine may enhance receptor selectivity .

Advanced: What computational strategies are employed to predict the binding affinity of this compound to muscarinic receptors?

Answer:
Density Functional Theory (DFT) and molecular dynamics (MD) simulations are key:

  • Step 1: Optimize ligand geometry using DFT (e.g., B3LYP/6-31G* basis set) to determine electrostatic potential maps.
  • Step 2: Dock the compound into muscarinic receptor homology models (e.g., from α7 nicotinic receptor templates) using AutoDock Vina .
  • Step 3: Perform MD simulations (100 ns) in explicit solvent to assess binding stability and identify critical interactions (e.g., hydrogen bonds with Asp105 or Tyr506) .

Advanced: How should researchers address discrepancies in pharmacological data across different in vivo models for this compound?

Answer:
Contradictions (e.g., variable antiemetic efficacy in rats vs. ferrets) require:

  • Model-Specific Analysis: Evaluate species differences in receptor expression (e.g., M₃ receptor density in the gut).
  • Dose-Response Curves: Compare ED₅₀ values across models to identify potency shifts.
  • Pharmacokinetic Profiling: Measure plasma/tissue concentrations to rule out bioavailability issues.
  • Meta-Analysis: Use statistical tools (e.g., ANOVA with post-hoc tests) to consolidate data from multiple studies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.